

# **Application Notes and Protocols: PRESTO- Tango System for Kinetensin GPCR Screening**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The PRESTO-Tango (Parallel Receptor Expression and Screening via Transcriptional Output-Tango) assay is a powerful, high-throughput screening platform for investigating G protein-coupled receptor (GPCR) activation.[1][2][3] This system is particularly valuable for deorphanizing receptors and characterizing ligand bias, as it relies on the recruitment of  $\beta$ -arrestin, a universal signaling event for most GPCRs, independent of their G protein coupling preference.[1][2] This document provides detailed application notes and protocols for utilizing the PRESTO-Tango system to screen for and characterize the activity of **Kinetensin** at its target GPCR.

Recent studies have identified **Kinetensin**, a nonapeptide with similarities to neurotensin and angiotensin II, as a  $\beta$ -arrestin-biased agonist at the Angiotensin AT1 receptor (AT1R).[4] This finding highlights the utility of the PRESTO-Tango system in uncovering novel ligand-receptor interactions and biased signaling, which is of significant interest in drug discovery for developing safer and more targeted therapeutics.

## Principle of the PRESTO-Tango Assay

The PRESTO-Tango assay is a luciferase reporter-based system that measures GPCR activation by quantifying  $\beta$ -arrestin recruitment.[1][5] The system utilizes engineered HTLA cells, which stably express a  $\beta$ -arrestin2-TEV protease fusion protein and a luciferase reporter



gene under the control of a tetracycline response element (TRE).[2] The GPCR of interest is fused at its C-terminus to a TEV protease cleavage site followed by the tetracycline-controlled transactivator (tTA).[2][5][6]

Upon ligand binding and receptor activation,  $\beta$ -arrestin2-TEV is recruited to the GPCR.[5][6] This brings the TEV protease into proximity with its cleavage site on the receptor fusion protein, leading to the release of the tTA.[5][6] The liberated tTA then translocates to the nucleus and activates the transcription of the luciferase reporter gene.[5][6] The resulting luminescent signal is proportional to the extent of  $\beta$ -arrestin recruitment and, therefore, receptor activation.

## Kinetensin and the Angiotensin AT1 Receptor

Screening of **Kinetensin** against a large panel of GPCRs using the PRESTO-Tango system revealed its activity as an agonist at the Angiotensin AT1 receptor (AT1R).[4] Further characterization demonstrated that **Kinetensin** is a  $\beta$ -arrestin-biased agonist at this receptor.[4] This means that **Kinetensin** preferentially activates the  $\beta$ -arrestin signaling pathway over the canonical G-protein signaling pathway typically associated with the endogenous ligand, Angiotensin II.

## **Angiotensin AT1 Receptor Signaling**

The Angiotensin AT1 receptor is a classic GPCR that, upon binding Angiotensin II, primarily couples to Gq/11 proteins.[1] This initiates a signaling cascade involving phospholipase C (PLC) activation, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to various physiological responses.[1][7] Concurrently, ligand-bound AT1R is phosphorylated by GPCR kinases (GRKs), which promotes the recruitment of  $\beta$ -arrestin, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling pathways, such as the MAPK/ERK pathway.

**Kinetensin**, as a  $\beta$ -arrestin-biased agonist, preferentially drives the AT1R towards the  $\beta$ -arrestin recruitment pathway, with significantly less activation of the Gq/11-mediated calcium signaling pathway.[4]

## **Data Presentation**







The following table summarizes the quantitative data from the screening of **Kinetensin** using the PRESTO-Tango assay and subsequent validation experiments.[4]



| Ligand                             | Receptor                           | Assay                                                | Parameter                                             | Value                |
|------------------------------------|------------------------------------|------------------------------------------------------|-------------------------------------------------------|----------------------|
| Kinetensin (10 <sup>-6</sup>       | Angiotensin AT1<br>Receptor (AT1R) | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 638 ± 45%<br>(n=16)  |
| Kinetensin                         | Angiotensin AT1<br>Receptor (AT1R) | nanoBRET (β-<br>arrestin<br>recruitment)             | EC50                                                  | 115 ± 21 nM<br>(n=4) |
| Kinetensin (10 <sup>-6</sup>       | Angiotensin AT1<br>Receptor (AT1R) | nanoBRET (β-<br>arrestin<br>recruitment)             | % of Angiotensin II (10 <sup>-6</sup> M) max response | 39 ± 8% (n=4)        |
| Kinetensin                         | Angiotensin AT1<br>Receptor (AT1R) | Intracellular Calcium [Ca²+]i (G-protein activation) | % of Angiotensin<br>II max response                   | 14 ± 8% (n=4)        |
| Kinetensin (10 <sup>-6</sup>       | Histamine H1<br>Receptor           | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 201 ± 22% (n=3)      |
| Kinetensin (10 <sup>-6</sup><br>M) | Melatonin MT1<br>Receptor          | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 187 ± 12% (n=3)      |
| Kinetensin (10 <sup>-6</sup>       | Melatonin MT2<br>Receptor          | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 183 ± 7% (n=3)       |
| Kinetensin (10 <sup>-6</sup><br>M) | MRGPRX3                            | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 179 ± 14% (n=3)      |
| Kinetensin (10 <sup>-6</sup>       | GPR83                              | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 186 ± 10% (n=3)      |
| Kinetensin (10 <sup>-6</sup><br>M) | GPR88                              | PRESTO-Tango<br>(β-arrestin<br>recruitment)          | % Activation vs.<br>Basal                             | 190 ± 10% (n=3)      |



Angiotensin AT2,

MAS1, MAS1L,

PRESTO-Tango

Kinetensin

Neurotensin NTS1, NTS2

(β-arrestin recruitment)

Effect

No significant

effect

Receptors

## **Experimental Protocols Cell Culture and Maintenance of HTLA Cells**

#### Materials:

- HTLA cells (HEK293T cells stably expressing  $\beta$ -arrestin2-TEV and a tTA-inducible luciferase reporter)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Hygromycin B
- Puromycin
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)

#### Protocol:

- Culture HTLA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin, 100 μg/mL hygromycin B, and 2 μg/mL puromycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Passage cells every 2-3 days or when they reach 80-90% confluency.



To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a 1:5
to 1:10 dilution in fresh medium.

## **PRESTO-Tango GPCR Screening Assay**

#### Materials:

- HTLA cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 or a similar transfection reagent
- pcDNA3.1 plasmids encoding the GPCR-Tango constructs (e.g., AT1R-Tango)
- Kinetensin peptide
- 384-well white, clear-bottom tissue culture plates
- · Luciferase assay reagent (e.g., Bright-Glo)
- Luminometer

#### Protocol:

#### Day 1: Cell Seeding

- Prepare a suspension of HTLA cells at a density of 1 x 10<sup>5</sup> cells/mL in complete growth medium.
- Seed 40 μL of the cell suspension (4,000 cells) into each well of a 384-well plate.
- Incubate the plate at 37°C with 5% CO<sub>2</sub> overnight.

#### Day 2: Transfection

- For each well to be transfected, prepare the following transfection mix in Opti-MEM:
  - 20 ng of the GPCR-Tango plasmid DNA.



- 0.1 μL of Lipofectamine 2000.
- Incubate the transfection mix at room temperature for 20 minutes.
- Carefully add 5 μL of the transfection mix to each well containing the HTLA cells.
- Gently swirl the plate to ensure even distribution.
- Incubate the plate at 37°C with 5% CO<sub>2</sub> for 24 hours.

#### Day 3: Ligand Addition

- Prepare serial dilutions of **Kinetensin** in assay buffer (e.g., DMEM with 0.1% BSA).
- Remove the transfection medium from the cells.
- Add 20  $\mu$ L of the **Kinetensin** dilutions to the appropriate wells. For negative controls, add 20  $\mu$ L of assay buffer without the ligand.
- Incubate the plate at 37°C with 5% CO2 for 12-18 hours.[5]

#### Day 4: Luminescence Reading

- Equilibrate the plate and the luciferase assay reagent to room temperature.
- Add 20 μL of the luciferase assay reagent to each well.
- Incubate the plate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.
- Measure the luminescence using a plate-reading luminometer.

## **Data Analysis**

- For each concentration of Kinetensin, calculate the average luminescence signal from the replicate wells.
- Normalize the data by dividing the signal from the Kinetensin-treated wells by the signal from the vehicle-treated (basal) wells to obtain the fold-change in activation.



- Plot the fold-change in activation against the logarithm of the **Kinetensin** concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the EC<sub>50</sub> value.

## Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: PRESTO-Tango signaling pathway for Kinetensin at AT1R.





Click to download full resolution via product page

Caption: Biased signaling of **Kinetensin** at the Angiotensin AT1 Receptor.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for the PRESTO-Tango assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 3. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. ahajournals.org [ahajournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols: PRESTO-Tango System for Kinetensin GPCR Screening]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549852#presto-tango-system-for-kinetensin-gpcr-screening]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com